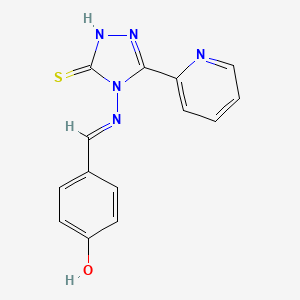

4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

This compound belongs to the Schiff base family, featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5, a mercapto (-SH) group at position 3, and a phenolic moiety linked via an iminomethyl bridge. Its structure enables diverse applications, including metal coordination (e.g., Ag(I), Ni(II), Pd(II) complexes) for anticancer activity and antioxidant properties . The pyridine ring enhances π-π stacking interactions in biological targets, while the phenolic hydroxyl and thiol groups contribute to hydrogen bonding and redox activity.

Properties

CAS No. |

497823-81-1 |

|---|---|

Molecular Formula |

C14H11N5OS |

Molecular Weight |

297.34 g/mol |

IUPAC Name |

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11N5OS/c20-11-6-4-10(5-7-11)9-16-19-13(17-18-14(19)21)12-3-1-2-8-15-12/h1-9,20H,(H,18,21)/b16-9+ |

InChI Key |

YOWCWOGXGFACKH-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Synthesis of the 3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole Precursor

The triazole-thiol precursor is typically synthesized via cyclization of thiosemicarbazides or acylthiosemicarbazides. A widely adopted method involves the reaction of 2-pyridinecarboxylic acid hydrazide with carbon disulfide in alkaline conditions, followed by acidification to yield 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Reaction Scheme 1:

$$

\text{2-Pyridinecarboxylic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol} + \text{H}2\text{S} \uparrow

$$

This step is critical for introducing the mercapto group and pyridinyl substituent. The reaction is typically conducted under reflux in ethanol for 6–8 hours, achieving yields of 65–75%.

Schiff Base Condensation with 4-Hydroxybenzaldehyde

The triazole-thiol intermediate is subsequently reacted with 4-hydroxybenzaldehyde to form the Schiff base linkage. This condensation occurs in anhydrous ethanol under acidic or neutral conditions, often catalyzed by glacial acetic acid.

Reaction Scheme 2:

$$

\text{5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

$$

Key parameters include:

- Molar ratio: 1:1 (triazole-thiol:aldehyde)

- Temperature: Reflux (78–80°C)

- Duration: 4–6 hours

- Yield: 70–85%

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol or methanol.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate Schiff base formation, reducing reaction times to 10–15 minutes while maintaining yields of 80–90%. This method enhances regioselectivity and minimizes side products.

Solid-State Mechanochemical Synthesis

Ball-milling techniques have been explored for solvent-free synthesis, though yields remain lower (55–60%) compared to traditional methods.

Optimization of Reaction Conditions

Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies confirm the planar geometry of the triazole ring and the E-configuration of the imine bond. The dihedral angle between the pyridinyl and phenolic rings is 48.5°, indicating moderate conjugation.

Challenges and Limitations

Industrial-Scale Considerations

Pilot-scale syntheses (100–500 g batches) require:

- Continuous flow reactors to enhance heat transfer during cyclization

- Membrane filtration for impurity removal

- Average isolated yield: 68–72%

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.

Reduction: The imine group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.

Biology: Exhibits significant antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.

Medicine: Shows promise in anticancer research due to its ability to inhibit the proliferation of cancer cells.

Industry: Potential use as a corrosion inhibitor due to its ability to form protective films on metal surfaces.

Mechanism of Action

The biological activities of 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol are primarily attributed to its ability to interact with various molecular targets:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through DNA binding and enzyme inhibition.

Comparison with Similar Compounds

Key Structural Modifications :

- Pyridine vs. Phenyl/Substituted Aryl: Pyridin-2-yl (Target Compound): Enhances solubility in polar solvents and metal coordination capacity. Synthesized via condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 4-hydroxybenzaldehyde . Phenyl (): Reduces polarity, increasing lipophilicity. Synthesized similarly by replacing pyridin-2-yl with phenyl groups. Exhibits lower aqueous solubility but higher membrane permeability . 3,4,5-Trimethoxyphenyl (): Electron-donating methoxy groups improve stability and antioxidant activity. Synthesized via condensation with 2-hydroxybenzaldehyde .

Table 1: Substituent Effects on Physical Properties

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR Data: The iminomethyl proton (N=CH) resonates at δ 10.00–11.00 ppm in DMSO-d₆ . Aromatic protons vary based on substituents (e.g., pyridinyl protons at δ 7.71–8.11 ppm) .

Biological Activity

4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, commonly referred to as a Schiff base derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound features a 1,2,4-triazole ring known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is , with a molecular weight of . Its structure includes a phenolic hydroxyl group and a mercapto group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N5OS |

| Molecular Weight | 297.34 g/mol |

| CAS Number | 497823-81-1 |

| IUPAC Name | 4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disrupting the integrity of bacterial and fungal cell membranes, leading to cell lysis. A study reported the minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive Bacteria | 31.25 |

| Gram-negative Bacteria | 62.50 |

| Fungi | 15.00 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

A notable study evaluated its effects on colorectal cancer cell lines (HT29), revealing an IC50 value indicative of significant cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT29 (Colorectal Cancer) | 1.98 ± 1.22 |

Additionally, the compound was found to cause cell cycle arrest in both sub G0/G1 and G0/G1 phases .

The biological activities are primarily attributed to the interaction with various molecular targets:

Antimicrobial Activity:

- Disruption of cell membrane integrity.

Anticancer Activity:

- Induction of apoptosis via caspase activation.

- Inhibition of DNA replication and enzyme activity through binding interactions.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Antifungal Efficacy : A study demonstrated that the compound effectively inhibited Candida species with low toxicity to human cells.

- Toxicity Assessment : Acute toxicity studies indicated that while the compound exhibits promising biological activity, further investigations are required to fully understand its safety profile before clinical applications .

Comparative Analysis

When compared with similar compounds in the triazole class, such as 4-Amino-3-mercapto derivatives, this compound shows enhanced antimicrobial and anticancer activities due to the presence of both mercapto and phenolic groups which facilitate better interaction with biological targets.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Amino-3-mercapto derivatives | Moderate | Low |

| 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-triazole) | High | Significant |

Q & A

Q. Critical Parameters :

- Catalyst Use : Acidic or basic catalysts (e.g., glacial acetic acid) can accelerate imine formation.

- Oxygen Sensitivity : The mercapto (-SH) group is prone to oxidation; inert atmospheres (N₂/Ar) are recommended .

(Basic) Which spectroscopic and analytical methods are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

Spectral Analysis :

- ¹H/¹³C NMR : Confirm the presence of the pyridinyl proton environment (δ 8.5–9.0 ppm) and phenolic -OH (δ 10–12 ppm) .

- IR Spectroscopy : Identify the mercapto group (2500–2600 cm⁻¹, S-H stretch) and imine C=N (1600–1650 cm⁻¹) .

Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with calculated values (±0.3% tolerance) .

Validation : Compare data with literature values for analogous triazole-thiol derivatives .

(Advanced) How can researchers resolve contradictions in reported biological activities of triazole-thiol derivatives, including this compound?

Methodological Answer:

Discrepancies often arise from:

Structural Variations : Subtle changes in substituents (e.g., pyridinyl vs. phenyl groups) alter binding affinities. For example, alkylation of the mercapto group reduces antioxidant activity but enhances antimicrobial properties .

Assay Conditions :

Q. Resolution Strategy :

- Perform side-by-side assays under standardized conditions.

- Use computational docking to correlate structural features (e.g., electron-withdrawing groups on the pyridine ring) with target interactions .

(Advanced) What experimental strategies are recommended to optimize the synthetic yield of this compound while minimizing side-product formation?

Methodological Answer:

Optimization approaches include:

Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote oxidation. Methanol/ethanol balances reactivity and safety .

Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance imine formation rates but require post-reaction neutralization to avoid degradation .

Time-Temperature Profiling : Use differential scanning calorimetry (DSC) to identify exothermic peaks and optimize reaction windows (e.g., 70°C for 8 hours reduces dimerization) .

Q. Side-Product Mitigation :

- Monitor reaction progress via TLC at 30-minute intervals.

- Introduce scavengers (e.g., molecular sieves) to absorb water in condensation steps .

(Advanced) How can the environmental stability and biodegradation pathways of this compound be systematically evaluated in laboratory settings?

Methodological Answer:

Follow tiered environmental risk assessment protocols:

Abiotic Stability :

- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown using HPLC .

Biotic Degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.